N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a thiazole ring, a benzamide moiety, and a pyrrolidine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Formation of the Carbamothioyl Group: This involves the reaction of the thiazole derivative with isothiocyanate.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: This step involves the reaction of the intermediate compound with pyrrolidine and sulfonyl chloride under basic conditions.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and benzamide moiety are crucial for binding to the active sites of enzymes, thereby inhibiting their activity. The pyrrolidin-1-ylsulfonyl group enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(morpholin-1-ylsulfonyl)benzamide
- N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(piperidin-1-ylsulfonyl)benzamide
Uniqueness
N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidin-1-ylsulfonyl group, in particular, differentiates it from other similar compounds by enhancing its solubility and potentially its biological activity.
Properties
IUPAC Name |
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c26-19(16-8-10-17(11-9-16)31(27,28)25-12-4-5-13-25)23-20(29)24-21-22-18(14-30-21)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2,(H2,22,23,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWMNUXNTMUEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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